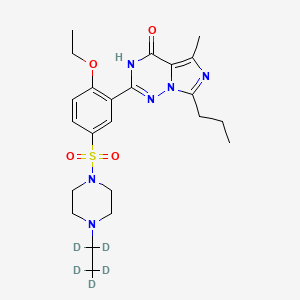

Vardenafil-d5

Description

Properties

IUPAC Name |

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678736 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189685-70-8 | |

| Record name | 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Vardenafil-d5 Mass Spectrometry Fragmentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Vardenafil-d5, a deuterated internal standard for the quantification of the phosphodiesterase-5 (PDE5) inhibitor, Vardenafil. This document details the fragmentation pathways, presents quantitative data in a structured format, outlines typical experimental protocols, and provides a visual representation of the fragmentation cascade.

Introduction to Vardenafil and its Deuterated Analog

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1] In bioanalytical methods, stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry. The five deuterium atoms on the N-ethyl group of the piperazine moiety provide a distinct mass shift, allowing for its differentiation from the unlabeled analyte while maintaining similar chemical and chromatographic properties. Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive LC-MS/MS methods.

Mass Spectrometry of Vardenafil: The Foundation

Under positive electrospray ionization (ESI+), Vardenafil typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 489.2.[2][3] Collision-induced dissociation (CID) of this precursor ion leads to a series of characteristic product ions. The fragmentation of the unlabeled Vardenafil provides the basis for interpreting the spectrum of its deuterated analog.

The primary fragmentation pathways for Vardenafil involve cleavages around the piperazine ring and the sulfonyl group.[2][4][5] The most abundant and characteristic fragment ions are consistently reported, making them ideal for selected reaction monitoring (SRM) in quantitative assays.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is increased by five mass units due to the deuterium labeling on the ethyl group of the piperazine. This leads to a protonated molecule [M+H]⁺ at m/z 494.2. The fragmentation of this compound is predicted to follow the same pathways as unlabeled Vardenafil, with a corresponding mass shift for any fragment containing the deuterated ethylpiperazine moiety.

The core fragmentation of Vardenafil involves the loss of the ethylpiperazine group to yield a fragment at m/z 376.12.[2] A subsequent loss of the sulfonyl group results in a fragment at m/z 312.15.[2] These fragments, originating from the core structure and not containing the deuterated ethyl group, are expected to remain at the same m/z in the this compound spectrum. A key fragment ion specific to the deuterated portion is anticipated at m/z 118, corresponding to the deuterated N-ethylpiperazine moiety, a +5 Da shift from the m/z 113 fragment of unlabeled Vardenafil.[3]

Quantitative Data Summary

The following table summarizes the predicted and observed m/z values for the key ions in the mass spectra of Vardenafil and this compound.

| Ion Description | Vardenafil m/z | This compound m/z | Notes |

| Protonated Molecule [M+H]⁺ | 489.2 | 494.2 | Precursor ion. |

| [M+H - C₆H₁₃N₂]⁺ | 376.1 | 376.1 | Loss of the N-ethylpiperazine moiety. |

| [M+H - C₆H₁₃N₂SO₂]⁺ | 312.2 | 312.2 | Common and stable fragment.[2][4][5] |

| [C₅H₅N₅O]⁺ | 151.1 | 151.1 | Represents a portion of the imidazotriazinone ring.[2][6] |

| [C₆H₁₃N₂]⁺ | 113.1 | 118.1 | N-ethylpiperazine fragment. |

| [M+H - C₆H₁₃N₂SO₃]⁺ | 299.2 | 299.2 | Further fragmentation of the core structure.[7] |

| [M+H - C₈H₁₇N₃SO₂]⁺ | 284.1 | 284.1 | Another fragment from the core structure.[7] |

Fragmentation Pathway Visualization

The fragmentation of this compound is initiated by the protonation of the molecule, typically on the piperazine nitrogen. The subsequent dissociation primarily occurs at the sulfonamide bond and the bond connecting the piperazine ring to the phenyl group.

References

- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS -Analytical Science and Technology [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lawdata.com.tw [lawdata.com.tw]

Nuclear magnetic resonance (NMR) spectrum of Vardenafil-d5

An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectrum of Vardenafil-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of this compound, the deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. Due to the limited availability of public experimental NMR data for this compound, this document presents a representative, hypothetical dataset based on the known structure of Vardenafil and established NMR principles. It includes detailed experimental protocols for data acquisition and visual diagrams of both the analytical workflow and the compound's mechanism of action.

Introduction to this compound

Vardenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] By preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, Vardenafil facilitates smooth muscle relaxation and increased blood flow, leading to penile erection upon sexual stimulation.[1] this compound is a deuterated version of Vardenafil, where five hydrogen atoms on the N-ethyl group of the piperazine ring have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies to trace the metabolism of the drug.

(Hypothetical) NMR Data for this compound

The following tables present hypothetical ¹H and ¹³C NMR data for this compound. The chemical shifts (δ) are estimated based on the structure of Vardenafil and data from structurally similar compounds. These tables are intended for illustrative purposes, as experimental spectra are not publicly available. The analysis assumes the sample is dissolved in Dimethyl Sulfoxide-d6 (DMSO-d6).

Vardenafil Structure with Atom Numbering: (A standard atom numbering scheme for Vardenafil is used for assignment purposes in the tables below.)

Table 1: Hypothetical ¹H NMR Data for this compound

Solvent: DMSO-d6, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Notes |

| ~8.5 - 7.5 | m | 3H | Ar-H | Aromatic protons on the phenyl ring. |

| ~4.15 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethoxy group. |

| ~3.5 - 2.5 | m | 8H | Piperazine-H | Protons on the piperazine ring. |

| ~2.90 | t | 2H | Imidazotriazinone-CH₂-CH₂ -CH₃ | Methylene protons of the propyl group. |

| ~2.45 | s | 3H | Imidazotriazinone-CH₃ | Methyl protons on the imidazotriazinone ring. |

| ~1.70 | sext | 2H | Imidazotriazinone-CH₂ -CH₂-CH₃ | Methylene protons of the propyl group. |

| ~1.40 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethoxy group. |

| ~0.95 | t | 3H | Imidazotriazinone-CH₂-CH₂-CH₃ | Methyl protons of the propyl group. |

| Absent | - | - | Piperazine-N-CH₂ -CD₃ | Signals for the N-ethyl-d5 group are absent due to deuteration. |

Table 2: Hypothetical ¹³C NMR Data for this compound

Solvent: DMSO-d6, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Notes |

| ~160 - 110 | Ar-C, Imidazotriazinone-C | Aromatic and heterocyclic carbons. |

| ~64.5 | O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |

| ~52.0 | Piperazine-C | Carbons of the piperazine ring. |

| ~45.5 | Piperazine-C | Carbons of the piperazine ring. |

| ~42.0 | Piperazine-N-CD₂ -CD₃ | Carbon signal is a multiplet due to C-D coupling. |

| ~30.0 | Imidazotriazinone-CH₂-CH₂ -CH₃ | Methylene carbon of the propyl group. |

| ~22.0 | Imidazotriazinone-CH₂ -CH₂-CH₃ | Methylene carbon of the propyl group. |

| ~15.0 | O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

| ~14.0 | Imidazotriazinone-CH₂-CH₂-CH₃ | Methyl carbon of the propyl group. |

| ~12.0 | Imidazotriazinone-CH₃ | Methyl carbon on the imidazotriazinone ring. |

| ~11.5 | Piperazine-N-CD₂-CD₃ | Carbon signal is a multiplet due to C-D coupling. |

Experimental Protocols

The following sections detail a generalized methodology for acquiring the NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Material Weighing : Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2]

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d6 is a common choice for compounds with similar polarity. Use approximately 0.6-0.7 mL of the solvent.[2][3]

-

Dissolution : Add the deuterated solvent to the vial containing the sample. If necessary, gently vortex or sonicate the vial to ensure the sample dissolves completely.[4]

-

Filtration and Transfer : To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a pipette with a small glass wool or Kimwipe plug directly into a clean, high-quality 5 mm NMR tube.[5][6]

-

Internal Standard (Optional) : For precise chemical shift referencing, an internal standard like Tetramethylsilane (TMS) can be added. Alternatively, the residual solvent peak can be used as a reference.[2]

-

Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.[4][6]

NMR Data Acquisition

The following steps outline a typical procedure for acquiring a spectrum on a modern NMR spectrometer.

-

Instrument Setup : Place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[4] Insert the sample into the NMR spectrometer.

-

Locking : The spectrometer's software will lock onto the deuterium signal of the solvent (e.g., DMSO-d6). This stabilizes the magnetic field during the experiment.[4]

-

Shimming : The magnetic field is homogenized through a process called shimming. This can be done manually or automatically to maximize spectral resolution and obtain sharp peaks.[4]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure optimal signal transmission and detection.[4]

-

Acquisition Parameter Setup : Key parameters are set, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to its lower natural abundance.

-

Data Acquisition : The pulse sequence is initiated to acquire the Free Induction Decay (FID) signal.

-

Data Processing : The acquired FID is converted into a spectrum using a Fourier Transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the appropriate standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

Caption: General workflow for NMR sample preparation and data acquisition.

Vardenafil Signaling Pathway

This diagram illustrates the mechanism of action of Vardenafil as a PDE5 inhibitor.

Caption: Signaling pathway illustrating Vardenafil's inhibition of PDE5.

References

Pharmacokinetic Profile of Vardenafil in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Vardenafil in commonly used animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this potent phosphodiesterase type 5 (PDE5) inhibitor.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Vardenafil in rats, rabbits, and dogs following oral and intravenous administration. These values have been compiled from various preclinical studies and offer a comparative look at the disposition of Vardenafil across different species.

Table 1: Pharmacokinetic Parameters of Vardenafil after Oral Administration in Animal Models

| Parameter | Rat (Wistar) | Rabbit | Dog (Beagle) |

| Dose (mg/kg) | 10[1] | 10 | Data Not Available |

| Cmax (ng/mL) | Data Not Available | 75.36 ± 59.53[2] | Data Not Available |

| Tmax (h) | Data Not Available | 1.42 ± 0.19[2] | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | 174.38 ± 95.91 (AUC0-24t)[2] | Data Not Available |

| Half-life (t½) (h) | Data Not Available | 1.2[3] | Data Not Available |

| Bioavailability (%) | 7.4 - 28.6[4] | Data Not Available | 27 - 33[4] |

| Volume of Distribution (Vd) (L/kg) | 2.0[4] | Data Not Available | 5.2[4] |

Table 2: Pharmacokinetic Parameters of Vardenafil after Intravenous Administration in Animal Models

| Parameter | Rat | Rabbit | Dog |

| Dose (mg/kg) | Data Not Available | 0.3 - 1[4] | Data Not Available |

| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available | Data Not Available |

| AUC (ng·h/mL) | Data Not Available | Data Not Available | Data Not Available |

| Half-life (t½) (h) | Data Not Available | Data Not Available | Data Not Available |

| Volume of Distribution (Vd) (L/kg) | Data Not Available | Data Not Available | Data Not Available |

| Clearance (L/h/kg) | Data Not Available | Data Not Available | Data Not Available |

Note: Data for intravenous administration is limited in the public domain. The provided dose for rabbits is based on studies evaluating erectile response rather than full pharmacokinetic profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are representative protocols for oral and intravenous administration of Vardenafil in animal models, as well as a common analytical method for its quantification.

Oral Administration (Rat Model)

Objective: To determine the pharmacokinetic profile of Vardenafil following oral administration in rats.

Materials:

-

Vardenafil

-

Vehicle (e.g., water)

-

Sprague-Dawley rats

-

Oral gavage needles (16-22G)[5]

-

Syringes

Procedure:

-

Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment with a 12-hour light-dark cycle and free access to food and water for at least one week prior to the experiment.[1]

-

Formulation Preparation: Dissolve Vardenafil in the appropriate vehicle (e.g., water) to the desired concentration on the day of the experiment.[1]

-

Dosing: Administer a single oral dose of Vardenafil (e.g., 10 mg/kg) to each rat via oral gavage. The volume should not exceed 10 mL/kg.[1][5]

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

-

Analysis: Determine the concentration of Vardenafil in the plasma samples using a validated analytical method, such as LC-MS/MS.

Experimental workflow for oral administration of Vardenafil in rats.

Intravenous Administration (Rabbit Model)

Objective: To determine the pharmacokinetic profile of Vardenafil following intravenous administration in rabbits.

Materials:

-

Vardenafil for injection

-

Saline solution

-

New Zealand white rabbits

-

Restrainer

-

22-30 gauge needles or butterfly catheters[6]

-

Syringes

Procedure:

-

Animal Acclimatization: House New Zealand white rabbits in a controlled environment with appropriate housing and diet for at least one week prior to the study.

-

Formulation Preparation: Prepare a sterile solution of Vardenafil in saline at the desired concentration.

-

Dosing: Restrain the rabbit and administer a single intravenous dose of Vardenafil (e.g., 0.3-1 mg/kg) into the marginal ear vein.[4]

-

Blood Sampling: Collect blood samples from the contralateral ear vein or another suitable site at specified time points post-injection.

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -20°C or below until analysis.

-

Analysis: Quantify Vardenafil concentrations in plasma using a validated analytical method.

References

- 1. vrf.iranjournals.ir [vrf.iranjournals.ir]

- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic Concepts of Practical Application by Clinicians - WSAVA2002 - VIN [vin.com]

Methodological & Application

Protocol for Vardenafil Quantification in Plasma Using Vardenafil-d5 as an Internal Standard

This application note provides a detailed protocol for the quantitative analysis of vardenafil in plasma samples using Vardenafil-d5 as an internal standard (IS). The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, which offers high selectivity and sensitivity for bioanalytical applications. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and other clinical or preclinical research requiring the measurement of vardenafil concentrations in biological matrices.

Principle

The method is based on the principle of stable isotope dilution analysis. This compound, a deuterated analog of vardenafil, is added to the plasma samples at a known concentration. Due to its similar physicochemical properties, this compound behaves nearly identically to the analyte (vardenafil) during sample preparation and analysis, thus compensating for any variability in extraction efficiency and matrix effects. The quantification is achieved by measuring the peak area ratio of the analyte to the internal standard using LC-MS/MS.

Materials and Reagents

-

Vardenafil hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (Analytical grade)

-

Formic Acid (Analytical grade)

-

Ultrapure Water

-

Human Plasma (drug-free)

Experimental Protocols

Stock and Working Solution Preparation

-

Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of vardenafil hydrochloride in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Vardenafil Working Standards: Prepare a series of working standard solutions by serially diluting the vardenafil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Calibration Standards and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate vardenafil working standard solution to yield final concentrations in the range of 0.5 - 250 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 125, and 200 ng/mL) in the same manner as the calibration standards, using separate stock dilutions.

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is employed for the extraction of vardenafil and this compound from plasma samples.[1]

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the this compound working solution (100 ng/mL) to each tube and vortex for 30 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot (typically 2-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Vardenafil Transition | m/z 489.3 → 151.2[2] |

| This compound Transition | m/z 494.3 → 151.2 (or 156.2) |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for specific instrument |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data Analysis and Quantification

The concentration of vardenafil in the plasma samples is determined by constructing a calibration curve. The peak area ratio of the vardenafil MRM transition to the this compound MRM transition is plotted against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used to fit the data. The concentration of vardenafil in the unknown samples is then calculated from their peak area ratios using the regression equation.

Method Validation Parameters (Summary)

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Internal standard normalized matrix factor CV% ≤ 15% |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of the nominal concentration |

Visualization

Caption: Experimental workflow for vardenafil quantification in plasma.

References

Application of Vardenafil-d5 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Vardenafil-d5 as an internal standard in drug metabolism studies. This compound, a stable isotope-labeled version of Vardenafil, is an invaluable tool for accurate quantification of Vardenafil and its metabolites in various biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays significantly improves the precision and accuracy of pharmacokinetic and drug metabolism analyses by correcting for matrix effects and variations in sample processing.

Introduction to Vardenafil and its Metabolism

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Vardenafil leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which is the basis for its therapeutic use in erectile dysfunction.[1][2]

The metabolism of Vardenafil is a critical aspect of its pharmacokinetic profile. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.

-

Primary Metabolic Pathway : The main metabolic route is N-desethylation of the piperazine moiety, catalyzed predominantly by CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms.[3] This process leads to the formation of the major active metabolite, M1 (N-desethylvardenafil) .

-

Pharmacokinetics : Vardenafil is rapidly absorbed after oral administration, with a terminal half-life of approximately 4-5 hours for both the parent drug and its M1 metabolite.[4] It is primarily excreted as metabolites in the feces.[5]

The diagram below illustrates the metabolic pathway of Vardenafil.

Application of this compound in Quantitative Bioanalysis

Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative bioanalysis using LC-MS/MS. The key advantages of using this compound include:

-

Correction for Matrix Effects : Biological matrices like plasma and urine can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to Vardenafil, it experiences the same matrix effects, allowing for accurate correction.

-

Improved Precision and Accuracy : this compound accounts for variability in sample preparation steps such as extraction recovery and injection volume.

-

Co-elution with the Analyte : Ideally, the deuterated standard co-elutes with the unlabeled analyte, ensuring that both are subjected to the same analytical conditions.

Experimental Protocols

The following are representative protocols for the use of this compound in drug metabolism studies. These are based on established LC-MS/MS methods for Vardenafil quantification, adapted for the use of a deuterated internal standard.[6][7][8]

Quantification of Vardenafil in Human Plasma

This protocol describes a method for the quantitative analysis of Vardenafil in human plasma, a key component of pharmacokinetic studies.

Experimental Workflow:

Materials and Reagents:

-

Vardenafil analytical standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Vardenafil and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Vardenafil by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (Protein Precipitation): [7]

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the this compound working solution and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 2-5 µL

-

-

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vardenafil: m/z 489.3 → 151.2[8]

-

This compound: m/z 494.3 → 151.2 (assuming deuteration on the N-ethyl group)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Quantify Vardenafil concentration by calculating the peak area ratio of the analyte to the internal standard (Vardenafil/Vardenafil-d5).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Vardenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Metabolism of Vardenafil in Human Liver Microsomes

This protocol outlines an in vitro experiment to study the metabolism of Vardenafil using human liver microsomes (HLMs), which is essential for understanding its metabolic stability and identifying the enzymes involved.

Experimental Workflow:

Materials and Reagents:

-

Vardenafil

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and Vardenafil (e.g., 1 µM) in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Use the same LC-MS/MS conditions as described in Protocol 3.1 to quantify the remaining Vardenafil at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of Vardenafil remaining versus incubation time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Data Presentation

The quantitative data obtained from these studies can be summarized in tables for clear comparison and interpretation.

Table 1: Representative Pharmacokinetic Parameters of Vardenafil in Healthy Volunteers

| Parameter | Value | Reference |

| Tmax (median, hours) | 0.7 - 0.9 | [9][10] |

| Cmax (geometric mean, µg/L) | 9.1 (10 mg dose) | [9] |

| 20.9 (20 mg dose) | [9] | |

| Terminal t½ (hours) | 4 - 5 | [4][10] |

| Absolute Bioavailability (%) | ~15 | [4] |

Table 2: Representative LC-MS/MS Method Validation Parameters

| Parameter | Vardenafil | Reference |

| Linearity Range (ng/mL) | 0.2 - 100 | [6] |

| Lower Limit of Quantification (LLOQ, ng/mL) | 0.2 | [6] |

| Intra-day Precision (%RSD) | < 5.4 | [6] |

| Inter-day Precision (%RSD) | < 5.4 | [6] |

| Accuracy (%RE) | within ±12.7 | [6] |

| Recovery (%) | ~95 | [8] |

Conclusion

This compound is a critical tool for the accurate and precise quantification of Vardenafil in drug metabolism and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays effectively mitigates matrix effects and improves the reliability of bioanalytical data. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize this compound in their studies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vardenafil increases penile rigidity and tumescence in erectile dysfunction patients: a RigiScan and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vardenafil using Vardenafil-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Vardenafil in biological matrices. The use of a stable isotope-labeled internal standard, Vardenafil-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for researchers in the field of drug development and analysis.

Introduction

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] Accurate and reliable quantification of Vardenafil in biological samples is crucial for assessing its pharmacokinetic profile and ensuring safety and efficacy in clinical settings. This HPLC-MS/MS method offers high selectivity and sensitivity for the determination of Vardenafil, overcoming the challenges associated with complex biological matrices. The incorporation of this compound as an internal standard (IS) compensates for potential variability during sample preparation and analysis, leading to more reliable quantitative results.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of Vardenafil and this compound from plasma samples.[1]

-

Step 1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Step 2: Add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Step 3: Vortex mix the sample for 30 seconds.

-

Step 4: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[1]

-

Step 5: Vortex mix again for 30 seconds.

-

Step 6: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Step 7: Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The chromatographic separation is performed on a reversed-phase C18 column coupled with a tandem mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 | |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C |

Mass Spectrometric Conditions:

| Parameter | Value |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Vardenafil | 489.3 | 312.2[3] | 60 | 35 |

| This compound | 494.3 | 312.2 | 60 | 35 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 0.2 - 100 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.995[3] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1][3] |

| Intra-day Precision (%RSD) | < 5.4%[3] |

| Inter-day Precision (%RSD) | < 5.4%[3] |

| Accuracy (%RE) | Within ±12.7%[3] |

| Mean Recovery | > 90% |

Experimental Workflow

Caption: HPLC-MS/MS workflow for Vardenafil analysis.

Signaling Pathway (Illustrative)

While Vardenafil does not directly engage in a signaling pathway in the classical sense, its mechanism of action can be illustrated. Vardenafil inhibits PDE5, preventing the degradation of cGMP.

Caption: Vardenafil's mechanism of action.

Conclusion

The described HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of Vardenafil in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of Vardenafil, facilitating robust and high-quality data generation in preclinical and clinical studies.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Vardenafil-d5 for Enhanced Accuracy in Forensic and Toxicological Screening

Application Note and Protocol

Introduction

Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a widely prescribed medication for erectile dysfunction. Its presence in forensic and toxicological screenings necessitates reliable and accurate analytical methods for its detection and quantification. The use of a stable isotope-labeled internal standard, such as Vardenafil-d5, is crucial for minimizing matrix effects and improving the accuracy and precision of quantitative analysis by mass spectrometry. This document provides a detailed application note and protocol for the use of this compound in the forensic and toxicological screening of vardenafil in biological matrices.

The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for the analysis of drugs in complex biological samples.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of vardenafil using LC-MS/MS, which are representative of the performance expected when using this compound as an internal standard.

Table 1: Method Validation Parameters for Vardenafil Analysis

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Blood | 0.70 µg/L | [2] |

| Urine | 5 ng/mL | [3] | |

| Postmortem Specimens | 0.19 ng/mL | [4] | |

| Limit of Quantification (LOQ) | Blood | 2.00 µg/L | [2] |

| Urine | 7 ng/mL | [3] | |

| Human Plasma | 0.5 ng/mL | [5] | |

| Linearity Range | Blood | 2.00-200.0 µg/L | [2] |

| Urine | 7–500 ng/mL | [3] | |

| Human Plasma | 0.5–350 ng/mL | [6] | |

| Postmortem Specimens | 0.39 – 200 ng/mL | [4] |

Table 2: Recovery and Precision Data for Vardenafil Analysis

| Parameter | Matrix | Value | Reference |

| Absolute Recovery | Blood | 88.6% to 95.7% | [2] |

| Postmortem Specimens | 94-97% | [4] | |

| Intra-day Precision (%RSD) | Blood | < 7.8% | [2] |

| Inter-day Precision (%RSD) | Blood | < 9.7% | [2] |

| Intra-assay Precision | Rabbit Plasma | 1.17%–9.17% | [1] |

| Inter-assay Precision | Rabbit Plasma | 1.31%–5.86% | [1] |

| Intra-day Accuracy | Blood | -6.1% to 10.8% | [2] |

| Inter-day Accuracy | Blood | -9.3% to 11.6% | [2] |

| Intra-assay Accuracy | Rabbit Plasma | 89.3%–105.3% | [1] |

| Inter-assay Accuracy | Rabbit Plasma | 94%–102% | [1] |

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma/Blood)

This protocol is a simple and rapid method for the extraction of vardenafil from plasma or blood samples.[1]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound internal standard solution

-

Ice-cold acetonitrile

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add a known concentration of this compound internal standard solution.

-

Vortex the mixture for 30 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture again for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 5°C.[1]

-

Collect the supernatant for LC-MS/MS analysis.

References

- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fully validated method for the determination of vardenafil in blood using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection and validated quantification of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, tadalafil, and 2 of their metabolites in human blood plasma by LC-MS/MS--application to forensic and therapeutic drug monitoring cases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Vardenafil-d5 in Drug-Drug Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated vardenafil (Vardenafil-d5) in drug-drug interaction (DDI) studies. The protocols and data presented are intended to guide researchers in developing robust bioanalytical methods and understanding the clinical implications of vardenafil's metabolic pathways.

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction. It is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor and CYP3A5 and CYP2C isoforms playing minor roles. This metabolic pathway makes vardenafil susceptible to drug-drug interactions when co-administered with inhibitors or inducers of these enzymes. To accurately quantify vardenafil concentrations in biological matrices during DDI studies, a stable isotope-labeled internal standard, such as this compound, is crucial for reliable and accurate results using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Vardenafil Metabolism and Drug-Drug Interactions

Vardenafil undergoes N-deethylation to its major active metabolite, M1. The catalytic efficiency for this reaction is significantly higher for CYP3A5 compared to CYP3A4, suggesting that genetic polymorphisms in CYP3A5 may contribute to inter-individual variability in vardenafil disposition.

Strong inhibitors of CYP3A4, such as ketoconazole and ritonavir, can significantly increase the plasma concentrations of vardenafil, leading to a potential increase in adverse effects. Conversely, inducers of CYP3A4 can decrease vardenafil's plasma concentrations, potentially reducing its efficacy. Understanding these interactions is critical for dose adjustments and ensuring patient safety.

Signaling Pathway of Vardenafil Metabolism

Quantitative Analysis of Vardenafil using LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis. It compensates for variations in sample preparation and matrix effects, ensuring high precision and accuracy.

Experimental Protocol: Quantification of Vardenafil in Human Plasma

This protocol is adapted from validated LC-MS/MS methods for vardenafil quantification.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex mix for 30 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for another 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a 2-5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate vardenafil from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Total Run Time: Approximately 6 minutes.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vardenafil: m/z 489.3 → 151.0

-

This compound (Theoretical): m/z 494.3 → 151.0 (assuming deuteration on the ethylpiperazine moiety)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

Experimental Workflow Diagram

Quantitative Data from Drug-Drug Interaction Studies

The following tables summarize pharmacokinetic data from studies investigating the interaction of vardenafil with potent CYP3A4 inhibitors.

Table 1: Pharmacokinetic Parameters of Vardenafil (10 mg) with and without a Potent CYP3A4 Inhibitor (Ritonavir)

| Parameter | Vardenafil Alone | Vardenafil + Ritonavir (600 mg BID) | % Change |

| Cmax (ng/mL) | 21.3 | 298 | ↑ 1300% |

| AUC (ng·h/mL) | 84.6 | 4140 | ↑ 4800% |

| t½ (hours) | 4.2 | 26 | ↑ 520% |

| CL/F (L/h) | 118 | 2.4 | ↓ 98% |

Data compiled from literature describing typical effects of potent CYP3A4 inhibitors on vardenafil pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Vardenafil (5 mg) with and without a Moderate CYP3A4 Inhibitor (Erythromycin)

| Parameter | Vardenafil Alone | Vardenafil + Erythromycin (500 mg TID) | % Change |

| Cmax (ng/mL) | 15.8 | 63.2 | ↑ 300% |

| AUC (ng·h/mL) | 59.2 | 236.8 | ↑ 300% |

| t½ (hours) | 4.0 | 5.5 | ↑ 38% |

| CL/F (L/h) | 84.5 | 21.1 | ↓ 75% |

Data compiled from literature describing typical effects of moderate CYP3A4 inhibitors on vardenafil pharmacokinetics.

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for quantifying vardenafil in biological matrices. This is particularly critical in DDI studies where accurate pharmacokinetic data is essential for assessing the impact of co-administered drugs on vardenafil's metabolism. The significant alteration in vardenafil's pharmacokinetic profile in the presence of CYP3A4 inhibitors highlights the importance of these studies for clinical dose recommendations and patient safety. The provided protocols and data serve as a valuable resource for researchers involved in the development and evaluation of drugs that may interact with vardenafil.

Troubleshooting & Optimization

Technical Support Center: Vardenafil Analysis in Mass Spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vardenafil-d5 as an internal standard to overcome matrix effects in mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of Vardenafil?

A: Matrix effects are the alteration of ionization efficiency of an analyte, such as Vardenafil, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can result in inaccurate and imprecise quantification.[1] When analyzing biological samples, endogenous components like phospholipids, salts, and metabolites can interfere with the ionization of Vardenafil in the mass spectrometer's ion source, leading to unreliable results.

Q2: Why is a deuterated internal standard like this compound recommended for Vardenafil analysis?

A: A deuterated internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis. This is because it is chemically identical to the analyte (Vardenafil) but has a slightly higher mass due to the replacement of hydrogen atoms with deuterium. As a result, this compound co-elutes with Vardenafil and experiences the same matrix effects.[2] By measuring the ratio of the Vardenafil peak area to the this compound peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[2]

Q3: Can I use other internal standards, like Sildenafil or Tadalafil, for Vardenafil analysis?

A: While structurally similar compounds like Sildenafil or Tadalafil have been used as internal standards in some Vardenafil assays, they are not ideal.[3][4] This is because their chromatographic retention times and ionization efficiencies may differ slightly from Vardenafil, meaning they may not experience the exact same matrix effects. This can lead to incomplete compensation for signal suppression or enhancement and potentially compromise the accuracy of the results. A stable isotope-labeled internal standard like this compound is the preferred choice for the most reliable quantification.

Q4: How can I assess the presence and extent of matrix effects in my Vardenafil assay?

A: The presence of matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) with the peak area of the analyte in a neat solution at the same concentration.[5] A significant difference in the peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, and if the MF is close to 1, the matrix effect is considered negligible. An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Poor reproducibility of Vardenafil quantification | Significant and variable matrix effects between samples. | 1. Incorporate this compound: If not already in use, add this compound as an internal standard to your analytical method. Ensure it is added at a consistent concentration to all samples and standards early in the sample preparation process. 2. Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6] 3. Chromatographic Separation: Adjust the HPLC/UHPLC gradient to better separate Vardenafil from co-eluting matrix components. |

| Low Vardenafil signal intensity (Ion Suppression) | Co-eluting endogenous compounds (e.g., phospholipids) are suppressing the ionization of Vardenafil. | 1. Check for Co-elution: Analyze a blank matrix sample to identify interfering peaks at the retention time of Vardenafil. 2. Modify Chromatography: Alter the mobile phase composition or gradient profile to shift the retention time of Vardenafil away from the interfering peaks. 3. Improve Sample Clean-up: Use a sample preparation technique specifically designed to remove the suspected class of interfering compounds (e.g., a phospholipid removal plate). |

| Inconsistent this compound signal | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. | 1. Verify Pipetting Accuracy: Ensure the micropipettes used for adding the internal standard are properly calibrated. 2. Check Storage Conditions: Confirm that the this compound stock and working solutions are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. |

| Vardenafil and this compound peaks are not perfectly co-eluting | Isotopic effects can sometimes lead to slight chromatographic separation of the analyte and its deuterated internal standard. | 1. Evaluate the Impact: If the separation is minor and consistent across all samples, it may not significantly affect quantification. 2. Adjust Chromatography: A slight modification of the mobile phase or temperature may help to improve co-elution. However, perfect co-elution is critical for accurate correction of matrix effects that are highly localized in the chromatogram.[7] |

Data Presentation

The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and ensuring accurate quantification. The following tables illustrate the impact of matrix effects and the recovery of Vardenafil in different biological matrices when an appropriate internal standard is used.

Table 1: Matrix Effect and Recovery of Vardenafil in Rabbit Plasma Using Tadalafil as an Internal Standard [4]

| Analyte | Quality Control Level | Mean Recovery (%) | RSD (%) |

| Vardenafil | Low (1.5 ng/mL) | 99.81 | 2.14 |

| Medium (25 ng/mL) | 103.84 | ||

| High (45 ng/mL) | 100.39 | ||

| Tadalafil (IS) | - | 70.0 | 5.25 |

In this study, the authors concluded that no significant matrix effect was observed with a relative standard deviation (RSD) of less than 15%.[4]

Table 2: Hypothetical Data Illustrating the Correction of Matrix Effects using this compound

| Sample Type | Vardenafil Peak Area (without IS) | This compound Peak Area | Peak Area Ratio (Vardenafil/Vardenafil-d5) | Calculated Concentration |

| Standard in Solvent | 100,000 | 100,000 | 1.0 | 10 ng/mL |

| Spiked Plasma (with Ion Suppression) | 50,000 | 50,000 | 1.0 | 10 ng/mL |

| Spiked Plasma (with Ion Enhancement) | 150,000 | 150,000 | 1.0 | 10 ng/mL |

This table demonstrates that even with significant variations in the absolute peak areas of Vardenafil due to matrix effects, the ratio to its deuterated internal standard remains constant, allowing for accurate concentration determination.

Experimental Protocols

Detailed Methodology for Vardenafil Quantification in Human Plasma

This protocol is a synthesized example based on common practices in published literature.[3][4][8]

1. Preparation of Stock and Working Solutions:

-

Vardenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve Vardenafil in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standards: Serially dilute the Vardenafil stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 50 ng/mL in a 50:50 mixture of methanol and water.

2. Sample Preparation (Protein Precipitation): [4]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 200 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for another 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Vardenafil, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

Visualizations

Caption: Correction of matrix effects using a deuterated internal standard.

References

- 1. A novel vardenafil analog in a healthcare product: Preparation, characterization, and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing LC gradient for separation of Vardenafil and Vardenafil-d5

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Vardenafil and its deuterated internal standard, Vardenafil-d5.

Troubleshooting Guide

Issue: Co-elution or Poor Resolution of Vardenafil and this compound

This is a common challenge due to the minor structural difference between the analyte and its deuterated internal standard. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2] The following steps provide a systematic approach to improve separation.

| Step | Action | Rationale |

| 1 | Assess Peak Shape | Check for fronting, tailing, or split peaks in the Vardenafil and this compound chromatograms. Poor peak shape can contribute to apparent co-elution. |

| 2 | Decrease Gradient Slope | A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can enhance the separation of closely eluting compounds.[3] |

| 3 | Modify Mobile Phase Composition | Systematically alter the ratio of the aqueous and organic mobile phases. Decreasing the organic solvent percentage at the start of the gradient can improve retention and resolution.[1] |

| 4 | Change Organic Modifier | If using methanol, consider switching to acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation. |

| 5 | Adjust Mobile Phase pH | For ionizable compounds like Vardenafil, small changes in the mobile phase pH can significantly impact retention and selectivity. Ensure the chosen pH is within the stable range for the column. |

| 6 | Lower the Flow Rate | Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. |

| 7 | Evaluate Column Chemistry | If the above steps do not provide adequate separation, consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size for higher efficiency. |

Troubleshooting Workflow for Co-elution

Caption: Troubleshooting workflow for resolving co-elution of Vardenafil and this compound.

Frequently Asked Questions (FAQs)

Q1: Why do Vardenafil and this compound co-elute?

A1: Vardenafil and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. The deuterium atoms in this compound can lead to very subtle differences in physicochemical properties, resulting in nearly identical retention times on a reversed-phase LC column. Often, the deuterated compound will elute slightly before the non-deuterated one.[1][2]

Q2: What is a good starting point for an LC gradient to separate Vardenafil and this compound?

A2: Based on published methods for Vardenafil, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a formic acid or ammonium formate buffer and an organic component of acetonitrile or methanol. A shallow gradient with a slow increase in the organic phase is recommended to maximize the potential for separation.

Q3: How does the choice of organic solvent affect the separation?

A3: The choice of organic solvent (e.g., acetonitrile vs. methanol) influences the selectivity of the separation. Acetonitrile and methanol have different polarities and interact differently with both the analyte and the stationary phase. Experimenting with both can reveal which provides better resolution for this specific pair of compounds.

Q4: Can I use an isocratic method for this separation?

A4: While an isocratic method might be possible, a gradient elution is generally preferred for this type of separation. A gradient allows for better peak shaping and can help to resolve closely eluting compounds more effectively than an isocratic method, especially in complex matrices.[3][4]

Q5: My peaks are broad. How will this affect the separation?

A5: Broad peaks will significantly hinder the ability to resolve two closely eluting compounds. Troubleshooting for broad peaks should be done prior to fine-tuning the gradient for selectivity. Common causes of broad peaks include column degradation, extra-column volume, and improper mobile phase composition.

Experimental Protocols

Optimized LC Method for Vardenafil and this compound Separation

This protocol provides a starting point for method development. Further optimization may be required based on your specific instrumentation and sample matrix.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 60 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 20 |

| 8.0 | 20 |

Note: This is a suggested starting gradient. To improve separation between Vardenafil and this compound, consider lengthening the gradient from 1.0 to 5.0 minutes to decrease the slope (%B/min).

Sample Preparation

A simple protein precipitation method is often sufficient for plasma samples.[5]

-

To 100 µL of plasma, add 25 µL of this compound internal standard solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[5]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

-

Inject the supernatant directly into the LC-MS/MS system.

Data Presentation

Example Retention Time Data from a Sub-Optimally Separated Run

| Compound | Expected Retention Time (min) | Observed Peak Width (sec) |

| This compound | 1.54 | 3.2 |

| Vardenafil | 1.56 | 3.3 |

Target for Optimized Separation

The goal is to achieve baseline or near-baseline separation between the two peaks. This can be quantified by the resolution (Rs), with a target of Rs ≥ 1.5.

References

- 1. researchgate.net [researchgate.net]

- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting poor peak shape of Vardenafil-d5 in chromatography

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Vardenafil-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in reversed-phase chromatography?

Poor peak shape for this compound, a basic compound, in reversed-phase chromatography often manifests as peak tailing or fronting. The most common causes include:

-

Secondary Interactions: Interaction of the basic analyte with acidic silanol groups on the silica-based stationary phase. This is a very common cause of peak tailing for basic compounds.

-

Column Overload: Injecting too high a concentration or volume of the analyte can lead to peak distortion, typically fronting.[1][2][3]

-

Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of Vardenafil, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.[2][4]

-

Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly for early eluting peaks.[1][4]

-

Column Degradation: Loss of stationary phase or creation of voids in the column packing can lead to peak fronting, tailing, or splitting.[1][5][6]

Q2: My this compound peak is tailing. What is the likely cause and how can I fix it?

Peak tailing for this compound is most often due to interactions with active sites (silanols) on the stationary phase. Here’s how to address it:

-

Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, using a buffered mobile phase with a low pH (e.g., pH 2-3 with formic acid or ammonium formate) will ensure the silanol groups are not ionized and the basic this compound is fully protonated, which can improve peak shape.

-

Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., a hybrid silica or polymer-based column) that has fewer exposed silanol groups.

-

Check for Column Overload: While less common for tailing with basic compounds, mass overload can still be a factor. Try reducing the sample concentration.[2]

Q3: I am observing peak fronting for this compound. What should I investigate?

Peak fronting is often a result of column overload or issues with the sample solvent.[1][2]

-

Reduce Sample Concentration/Volume: This is the first and easiest step. Dilute your sample or inject a smaller volume to see if the peak shape improves.[1][5]

-

Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[4] For reversed-phase, this often means dissolving the sample in the initial mobile phase itself.

-

Column Collapse: In more extreme cases, peak fronting can indicate a physical collapse of the column packing material.[5][6] This is more likely if you have been operating the column at high pressures or outside its recommended pH range.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Peak Shape

This guide provides a logical workflow to identify the root cause of your this compound peak shape issue.

References

Addressing ion suppression of Vardenafil-d5 signal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the quantitative analysis of Vardenafil, with a specific focus on ion suppression of the Vardenafil-d5 internal standard signal.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1] It is a reduction in the ionization efficiency of the analyte of interest (in this case, this compound) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5] Even though this compound is a stable isotope-labeled internal standard used to compensate for such effects, it can also experience ion suppression, potentially leading to erroneous results.[6]

Q2: What are the common causes of ion suppression in bioanalytical methods?

A: Ion suppression is often caused by endogenous components from biological matrices like proteins, lipids, and salts, or exogenous substances introduced during sample preparation.[4][7] Highly concentrated and basic compounds are often prime candidates for causing ion suppression.[4] In electrospray ionization (ESI), competition for charge and surface access on the ESI droplets between the analyte and matrix components is a major mechanism of ion suppression.[2][4]

Q3: How can I determine if my this compound signal is being suppressed?

A: A common method to assess ion suppression is the post-column infusion experiment.[2] A solution of this compound is continuously infused into the LC flow after the analytical column. A blank, extracted matrix sample is then injected. Any dip in the constant this compound signal indicates the retention time at which matrix components are eluting and causing suppression.[3]

Q4: Can the choice of ionization technique affect ion suppression?

A: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2][4] If your method allows, switching to APCI could potentially reduce the impact of ion suppression.[4]

Troubleshooting Guide: Addressing this compound Ion Suppression

If you are experiencing a weak or inconsistent this compound signal, follow this troubleshooting guide to identify and mitigate potential ion suppression.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression. Consider the following improvements to your sample preparation protocol.

Troubleshooting Workflow for Sample Preparation

Caption: Workflow to improve sample preparation for reducing ion suppression.

Experimental Protocols:

-

Protein Precipitation (PPT): While simple, PPT is the least effective at removing interfering matrix components.[4]

-

Protocol: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for injection.[8]

-

-

Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

-

Protocol: To 0.2 mL of alkalinized plasma, add a suitable extraction solvent (e.g., hexane:dichloromethane). Vortex to mix and then centrifuge to separate the layers. Evaporate the organic layer and reconstitute the residue in the mobile phase.[9]

-

-

Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components.

-